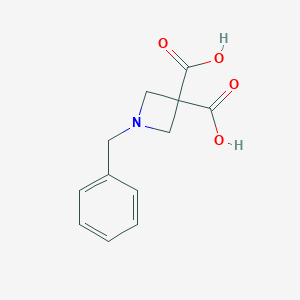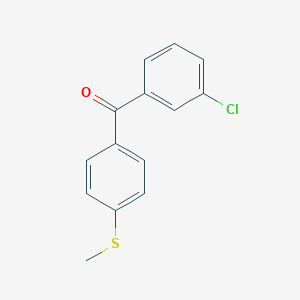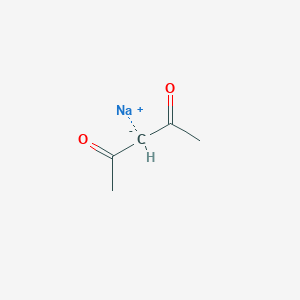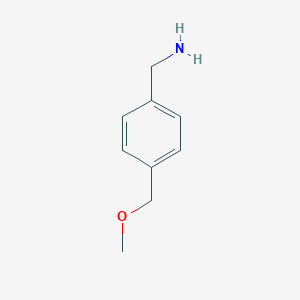
2-(N-BOC-Amino)thioanisole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(N-BOC-Amino)thioanisole” is an organic compound with the molecular formula C12H17NO2S . It is also known by other names such as “tert-Butyl (2- (methylthio)phenyl)carbamate” and "Tert-butyl N- (2-methylsulfanylphenyl)carbamate" .
Molecular Structure Analysis
The molecular structure of “2-(N-BOC-Amino)thioanisole” is represented by the InChI code1S/C12H17NO2S/c1-12(2,3)15-11(14)13-9-7-5-6-8-10(9)16-4/h5-8H,1-4H3,(H,13,14) . This compound is the sulfur analogue—the thioether rather than the oxygen-centered ether—of anisole . Physical And Chemical Properties Analysis
The molecular weight of “2-(N-BOC-Amino)thioanisole” is 239.34 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The compound also has a Rotatable Bond Count of 4 .Applications De Recherche Scientifique
Rapid Synthesis of Boc-Protected Derivatives
Boc-protected amino acids, including derivatives similar to "2-(N-BOC-Amino)thioanisole," are crucial in the development of synthetic opioid ligands, showcasing their importance in creating compounds with potential therapeutic applications. The synthesis of such derivatives often involves microwave-assisted techniques, highlighting advancements in rapid and efficient chemical synthesis (Bender et al., 2015).
Native Chemical Ligation
The synthesis of complex peptides through native chemical ligation techniques utilizes Boc-protected amino acids. This method is critical for creating peptides with precise structural configurations, essential for studying protein functions and developing peptide-based therapeutics (Crich & Banerjee, 2007).
Organometallic Peptide Complexes
Research into organometallic peptide complexes involving Boc-protected amino acids opens new avenues in the synthesis of bioconjugates. Such studies contribute to our understanding of the interface between organic chemistry and biochemistry, offering potential applications in drug discovery and molecular biology (Lemke & Metzler‐Nolte, 2011).
Catalysis and Green Chemistry
The development of efficient and environmentally friendly catalytic methods for the N-tert-butoxycarbonylation of amines highlights the role of Boc-protected compounds in advancing green chemistry principles. Such methodologies not only improve synthetic efficiency but also reduce the environmental impact of chemical processes (Heydari et al., 2007).
Peptide Synthesis and Drug Development
The application of Boc-protected amino acids in peptide synthesis is pivotal for drug development. Techniques such as solid-phase peptide synthesis rely heavily on the use of protected amino acids to achieve high purity and specificity in peptide sequences, crucial for the development of peptide-based drugs (Yusuf et al., 2014).
Propriétés
IUPAC Name |
tert-butyl N-(2-methylsulfanylphenyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-12(2,3)15-11(14)13-9-7-5-6-8-10(9)16-4/h5-8H,1-4H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKWUUUUGKOREC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70437561 |
Source


|
| Record name | 2-(N-BOC-Amino)thioanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N-BOC-Amino)thioanisole | |
CAS RN |
144303-96-8 |
Source


|
| Record name | 2-(N-BOC-Amino)thioanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine](/img/structure/B177218.png)








![1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane](/img/structure/B177251.png)